molecular formula C7H8N2O B3022816 1-(4-Methylpyrimidin-5-yl)ethanone CAS No. 87379-42-8

1-(4-Methylpyrimidin-5-yl)ethanone

Cat. No.: B3022816
CAS No.: 87379-42-8
M. Wt: 136.15 g/mol
InChI Key: ULLKFRGCRYFTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpyrimidin-5-yl)ethanone is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylpyrimidin-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylpyrimidin-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylpyrimidin-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLKFRGCRYFTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296835
Record name 1-(4-Methyl-5-pyrimidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87379-42-8
Record name 1-(4-Methyl-5-pyrimidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87379-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methyl-5-pyrimidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Pyrimidine-5-yl-ethanone Derivatives in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Pyrimidine-5-yl-ethanone derivatives in kinase inhibitor discovery. It moves beyond generic medicinal chemistry to focus on the specific utility of the 5-acetyl moiety as both a synthetic "hub" and a functional pharmacophore.

Executive Summary

The pyrimidine scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Ibrutinib, Dasatinib). However, the specific subclass of pyrimidine-5-yl-ethanone derivatives represents a specialized, high-utility chemical space. The 5-acetyl group functions as a critical electronic modulator of the pyrimidine ring and a versatile "synthetic handle" for accessing diverse chemical space (e.g., chalcones, heterocycle-fused systems).

This guide provides a rigorous analysis of this scaffold, detailing its structural biology, synthetic pathways, and validation protocols for targeting Aurora Kinases and EGFR mutants.

Structural Biology & Mechanism of Action[1]

The "Electronic Tuning" Hypothesis

The 5-acetyl group (


) is not merely a structural appendage; it fundamentally alters the physicochemical properties of the inhibitor core.
  • Electronic Withdrawal: The acetyl group is a strong electron-withdrawing group (EWG). This reduces the electron density of the pyrimidine ring, lowering the

    
     of the ring nitrogens (N1/N3).
    
    • Effect: This modulation prevents protonation at physiological pH, ensuring the molecule remains neutral and membrane-permeable.

    • Reactivity: It activates the C2 and C4 positions for Nucleophilic Aromatic Substitution (

      
      ), facilitating the introduction of diversity elements (e.g., anilines) essential for specificity.
      
  • Hinge Binding: In the ATP-binding pocket, the pyrimidine N1 typically accepts a hydrogen bond from the backbone NH of the "hinge" region (e.g., Met793 in EGFR). The 5-acetyl oxygen can serve as a secondary acceptor or interact with the "gatekeeper" residue via water-mediated networks.

Signaling Pathway Context (EGFR/Aurora)

These inhibitors typically function as Type I (ATP-competitive) binders. Below is the signaling cascade for EGFR, highlighting the intervention point of these derivatives.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (RTK) Ligand->EGFR Activation RAS RAS-GTP EGFR->RAS Recruitment ATP ATP ATP->EGFR Phosphorylation source Inhibitor Pyrimidine-5-yl-ethanone Derivative Inhibitor->EGFR Competitive Inhibition (Hinge Binding) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus Translocation

Figure 1: EGFR signaling cascade showing the competitive inhibition mechanism of pyrimidine derivatives at the ATP-binding site.

Synthetic Chemistry: The "Hub" Strategy

The synthesis of these derivatives often employs a modular approach. The 5-acetyl group allows for the rapid generation of libraries via Claisen-Schmidt condensation (to form chalcones) or heterocyclization.

Core Synthesis (Biginelli-Oxidation Route)

This is the most robust method for generating the substituted pyrimidine core.

  • Biginelli Condensation: Reaction of a benzaldehyde, 1,3-dicarbonyl (acetylacetone), and urea/thiourea yields a dihydropyrimidine (DHPM).

  • Oxidative Dehydrogenation: The DHPM is oxidized (e.g., using DDQ or CAN) to the aromatic pyrimidine.

Synthetic Workflow Diagram

Synthesis_Workflow Aldehyde Aryl Aldehyde DHPM Dihydropyrimidine (DHPM) Aldehyde->DHPM Biginelli (Cat. HCl/EtOH) Dicarbonyl Acetylacetone Dicarbonyl->DHPM Biginelli (Cat. HCl/EtOH) Urea Urea/Thiourea Urea->DHPM Biginelli (Cat. HCl/EtOH) Pyrimidine Pyrimidine-5-yl-ethanone (Core Scaffold) DHPM->Pyrimidine Oxidation (DDQ or CAN) Chalcone Chalcone Derivative (Kinase Active) Pyrimidine->Chalcone Claisen-Schmidt (Ar-CHO, NaOH) Heterocycle Fused Heterocycle (e.g., Pyrazolopyrimidine) Pyrimidine->Heterocycle Hydrazine/Cyclization

Figure 2: Modular synthesis workflow starting from the Biginelli reaction to diverse kinase inhibitor scaffolds.[1]

Experimental Protocols

Protocol A: Synthesis of 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone

Reference Standard for Scaffold Construction

Reagents:

  • Benzaldehyde (10 mmol)

  • Acetylacetone (10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Conc. HCl (5 drops)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

Step-by-Step Methodology:

  • Condensation: In a 100 mL round-bottom flask, combine benzaldehyde, acetylacetone, and urea in ethanol. Add HCl as a catalyst.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (30% EtOAc/Hexane) until the aldehyde spot disappears.

  • Isolation (DHPM): Cool to room temperature. Pour onto crushed ice. Filter the precipitate (Dihydropyrimidine) and recrystallize from ethanol.[2]

  • Oxidation: Dissolve the DHPM (5 mmol) in 1,4-dioxane (15 mL). Add DDQ (5.5 mmol) portion-wise. Stir at room temperature for 2 hours.

  • Purification: Filter off the hydroquinone byproduct. Evaporate the solvent. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the C4-H chiral proton signal (approx. 5.5 ppm) and the appearance of the aromatic pyrimidine pattern.
    
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Self-Validating System for Potency Determination

Principle: This assay measures the conversion of ATP to ADP by the kinase. The 5-acetylpyrimidine derivative prevents this conversion.

Materials:

  • Recombinant EGFR or Aurora-A Kinase (0.2 ng/µL)

  • Substrate: Poly(Glu, Tyr) 4:1

  • ATP (Ultrapure)

  • Test Compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Reagent (Promega)

Workflow:

  • Preparation: Prepare 2.5x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Addition: Dispense 1 µL of inhibitor (serial dilution) into a 384-well white plate.

  • Enzyme Reaction: Add 2 µL of Kinase solution. Incubate for 10 min at RT (allows inhibitor to bind).

  • Substrate Initiation: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU).

  • Data Analysis: Plot RLU vs. log[Inhibitor]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Data Presentation Template:

Compound ID R1 (C2-Pos) R2 (C4-Pos) EGFR IC50 (nM) Aurora-A IC50 (nM)
PYR-5-Ac-01 Phenyl Phenyl 450 ± 20 >10,000
PYR-5-Ac-02 4-F-Phenyl NH-Phenyl 12 ± 3 55 ± 5

| Control | Gefitinib | - | 3 ± 0.5 | - |

Critical Analysis & Future Directions

The pyrimidine-5-yl-ethanone scaffold offers a distinct advantage over the classic quinazoline scaffold (e.g., Gefitinib) due to its modularity.

  • Covalent Inhibition: The acetyl group can be chemically modified into a vinyl ketone (Michael acceptor) to target cysteine residues (e.g., Cys797 in EGFR), overcoming resistance mutations.

  • PROTACs: The solvent-exposed nature of the 5-position makes the acetyl group an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).

References
  • Synthesis of Pyrimidine Scaffolds: Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors. (2011).[3] European Journal of Medicinal Chemistry.

  • Kinase Assay Methodology: ADP-Glo™ Kinase Assay Systems Protocol. Promega Corporation.

  • EGFR Inhibitor Context: Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer. (2022).[4][5][6] European Journal of Medicinal Chemistry.

  • Scaffold Versatility: The Pivotal Role of 1-[4-(4-Pyridinyl)phenyl]-ethanone in Medicinal Chemistry. (2025).[7][4][6][8] BenchChem.

  • General SAR: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(4-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(4-Methylpyrimidin-5-yl)ethanone (also known as 5-Acetyl-4-methylpyrimidine). This heterocyclic building block is a critical intermediate in the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and agrochemicals.

The synthesis described bypasses low-yielding direct condensations by utilizing a 3-ethoxymethylene activation strategy , ensuring high regioselectivity and scalability.

Executive Summary & Retrosynthetic Logic

Direct condensation of acetylacetone (2,4-pentanedione) with formamidine typically yields unstable intermediates or complex mixtures due to the lack of electrophilic discrimination at the C3 position. To synthesize the 5-acetyl derivative, the C3 carbon of acetylacetone must first be activated.

The Strategy:

  • Activation: Conversion of acetylacetone to 3-(ethoxymethylene)pentane-2,4-dione (EMME) using triethyl orthoformate (TEOF). This introduces a highly electrophilic enol ether at the C3 position.

  • Cyclization: Reaction of EMME with formamidine acetate . The amidine nitrogen attacks the electrophilic enol carbon, followed by intramolecular cyclization with one of the carbonyl groups, expelling ethanol and water to form the pyrimidine ring.

Reaction Scheme

ReactionScheme SM Acetylacetone (2,4-Pentanedione) Inter 3-(Ethoxymethylene) pentane-2,4-dione (EMME) SM->Inter Step 1 -EtOH, -AcOH Reagent1 Triethyl Orthoformate (Ac2O, Reflux) Product 1-(4-Methylpyrimidin-5-yl) ethanone Inter->Product Step 2 Cyclization Reagent2 Formamidine Acetate (NaOEt, EtOH)

Caption: Two-step synthetic pathway utilizing the ethoxymethylene activation strategy to ensure regiochemical fidelity.

Experimental Protocol

Phase 1: Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione (EMME)

Objective: Activate the C3 position of acetylacetone. Critical Quality Attribute (CQA): The intermediate must be free of unreacted acetylacetone to prevent side reactions in Phase 2.

Materials
ReagentEquiv.MW ( g/mol )Role
Acetylacetone 1.0100.12Starting Material
Triethyl Orthoformate (TEOF) 1.5148.20C1 Source / Dehydrating Agent
Acetic Anhydride 2.0102.09Catalyst / Solvent
Zinc Chloride (Optional) 0.05136.30Lewis Acid Catalyst (accelerates rate)
Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Vigreux column, and a distillation head (short path).

  • Addition: Charge acetylacetone (1.0 eq), TEOF (1.5 eq), and acetic anhydride (2.0 eq) into the flask. Note: If using ZnCl2, add it last.

  • Reaction: Heat the mixture to reflux (~110–120°C oil bath).

  • Distillation (In-Process): As the reaction proceeds, ethyl acetate and ethanol are formed. Slowly distill off these low-boiling byproducts (head temperature ~70–78°C) to drive the equilibrium forward. Continue heating for 2–4 hours until distillate production ceases.

  • Isolation: Increase the vacuum (10–20 mbar) and distill the product.

    • Boiling Point: EMME distills at 140–145°C (at atmospheric pressure) or ~105–110°C at 15 mmHg .

  • Result: Collect the pale yellow oil.

    • Yield Expectation: 80–90%.

    • Storage: Store under nitrogen at 4°C (moisture sensitive).

Phase 2: Cyclization to 1-(4-Methylpyrimidin-5-yl)ethanone

Objective: Formation of the pyrimidine ring via condensation with formamidine. Safety Note: Sodium ethoxide is corrosive and moisture-sensitive. Handle under inert atmosphere.

Materials
ReagentEquiv.MW ( g/mol )Role
EMME (from Phase 1) 1.0156.18Activated Precursor
Formamidine Acetate 1.2104.11Nitrogen Source
Sodium Ethoxide (21% in EtOH) 1.568.05Base
Ethanol (Absolute) --Solvent
Procedure
  • Preparation of Amidine Base:

    • In a dry 3-neck flask under Nitrogen, dissolve Formamidine Acetate (1.2 eq) in absolute Ethanol (5–10 volumes).

    • Add Sodium Ethoxide solution (1.5 eq) dropwise at 0–5°C. Stir for 15 minutes to liberate the free amidine base.

  • Cyclization:

    • Add EMME (1.0 eq) dropwise to the amidine mixture at room temperature. The reaction is exothermic; control rate to maintain temp <30°C.

    • Once addition is complete, heat the mixture to Reflux (78°C) for 4–6 hours.

    • Monitoring: Check by TLC (System: EtOAc/Hexane 1:1). Starting material (EMME) spot should disappear.

  • Workup:

    • Evaporate the ethanol under reduced pressure to obtain a crude semi-solid.

    • Resuspend the residue in water (minimal volume) and extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The crude product is often pure enough (>90%).

    • For high purity, recrystallize from Diethyl Ether/Hexane or Isopropyl Alcohol .

    • Appearance: White to off-white crystalline solid or low-melting solid.

    • Melting Point: ~48–50°C (Lit. varies slightly by crystal form).

Process Workflow & Logic

Workflow cluster_phase1 Phase 1: Activation cluster_phase2 Phase 2: Cyclization start START: Raw Materials p1_step1 Mix Acetylacetone + TEOF + Ac2O start->p1_step1 p1_step2 Reflux with Distillation (Remove EtOAc/EtOH) p1_step1->p1_step2 p1_step3 Vacuum Distillation (Isolate EMME) p1_step2->p1_step3 p2_step1 Liberate Formamidine (Formamidine Acetate + NaOEt) p1_step3->p2_step1 Purified Intermediate p2_step2 Add EMME + Reflux 6h p2_step1->p2_step2 p2_step3 Solvent Evaporation & Extraction (DCM) p2_step2->p2_step3 end FINAL: Recrystallization (Yield: 60-75% overall) p2_step3->end

Caption: Step-by-step operational workflow for the synthesis of 1-(4-Methylpyrimidin-5-yl)ethanone.

Analytical Validation

To ensure the integrity of the protocol, the following analytical signatures should be verified:

TechniqueExpected SignalInterpretation
1H NMR (CDCl3) δ 2.55 (s, 3H)Acetyl methyl group (C5-COCH3)
δ 2.75 (s, 3H)Ring methyl group (C4-CH3)
δ 9.10 (s, 1H)Pyrimidinyl H (C2 position)
δ 8.70 (s, 1H)Pyrimidinyl H (C6 position)
Mass Spec (ESI) [M+H]+ = 137.1Molecular ion peak consistent with C7H8N2O

Note on Regiochemistry: The singlet at ~9.10 ppm is characteristic of the proton located between the two nitrogen atoms (C2), confirming the pyrimidine ring formation.

Troubleshooting & Optimization

  • Low Yield in Phase 1:

    • Cause: Incomplete removal of ethanol/ethyl acetate during reflux.

    • Solution: Ensure the distillation head temperature remains low (<78°C) during the reaction to drive the equilibrium. Use fresh TEOF.

  • Solidification during Phase 2:

    • Cause: Precipitation of Sodium Acetate (NaOAc) byproduct.

    • Solution: This is normal. Ensure efficient stirring. The salt is removed during the aqueous workup.

  • Impurity Profile (Phase 2):

    • Issue: Presence of 4,6-dimethylpyrimidine.

    • Cause: Decomposition of EMME back to acetylacetone if water is present in the solvent system.

    • Solution: Use Absolute Ethanol and dry glassware.

References

  • Activation Strategy (EMME Synthesis)

    • Title: Preparation of 3-ethoxymethylene-2,4-pentanedione.[1]

    • Source: PrepChem.com / U.S.
    • URL:[Link]

  • Pyrimidine Cyclization Protocol

    • Title: Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General Pyrimidine Synthesis via Enol Ethers

    • Title: The Chemistry of Heterocyclic Compounds, Pyrimidines.[2][3][4]

    • Source: Wiley Online Library (General Reference for mechanism).
    • URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrimidines via Condensation of Amidines with β-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents.[1][2][3] Its prevalence in nature, most notably as a fundamental component of nucleic acids (DNA and RNA), underscores its biological significance.[2][3][4] Pyrimidine analogs exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][5] Consequently, robust and versatile synthetic routes to substituted pyrimidines are of paramount importance to researchers in academia and the pharmaceutical industry.

This application note provides a detailed protocol for the synthesis of pyrimidines through the condensation of amidines with β-dicarbonyl compounds, a classic and reliable method often referred to as the Pinner pyrimidine synthesis.[6] We will delve into the mechanistic underpinnings of this reaction, offer detailed step-by-step protocols, and discuss key experimental considerations to ensure successful and reproducible outcomes.

Theoretical Background: The Pinner Pyrimidine Synthesis

The Pinner synthesis is a [3+3] cyclocondensation reaction that unites an amidine (a three-atom component) with a β-dicarbonyl compound (a three-carbon component) to form the six-membered pyrimidine ring.[7] The reaction is typically catalyzed by either acid or base and proceeds through a series of condensation and dehydration steps.[6]

Reaction Mechanism

The precise mechanism can vary depending on the reaction conditions (acidic vs. basic catalysis), however, a generally accepted pathway involves the initial nucleophilic attack of one of the amidine nitrogens on a carbonyl group of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

Pinner_Pyrimidine_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine Amidine Initial_Adduct Initial Adduct Amidine->Initial_Adduct Nucleophilic Attack Dicarbonyl β-Dicarbonyl Dicarbonyl->Initial_Adduct Cyclized_Intermediate Cyclized Intermediate Initial_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrimidine Pyrimidine Cyclized_Intermediate->Pyrimidine Dehydration & Aromatization

Caption: Generalized mechanism of the Pinner pyrimidine synthesis.

Experimental Protocols

The following protocols provide a general framework for the condensation of amidines with β-dicarbonyls. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of 2-Substituted Pyrimidines

This protocol describes a typical acid-catalyzed condensation.

Materials:

  • Amidine hydrochloride (1.0 mmol)

  • β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 mmol)

  • Ethanol (5 mL)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amidine hydrochloride (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and ethanol (5 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrimidine derivative.

Protocol 2: Base-Mediated Synthesis of Pyrimidines

This protocol is suitable for amidines that are not in their salt form.

Materials:

  • Amidine (1.0 mmol)

  • β-Dicarbonyl compound (1.0 mmol)

  • Sodium ethoxide (1.1 mmol)

  • Anhydrous Ethanol (5 mL)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 mmol) in anhydrous ethanol (3 mL).

  • To this solution, add the amidine (1.0 mmol) and stir for 10 minutes at room temperature.

  • Add the β-dicarbonyl compound (1.0 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-8 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane, 3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography or recrystallization.

Data Presentation: Reaction Parameters and Expected Yields

The choice of reactants and conditions can significantly impact the yield of the desired pyrimidine. The following table summarizes typical reaction parameters for the synthesis of various pyrimidine derivatives.

Amidineβ-DicarbonylCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
Benzamidine HClAcetylacetoneHClEthanolReflux675-85
Acetamidine HClEthyl AcetoacetateHClEthanolReflux860-70
Guanidine HClDibenzoylmethaneNaOEtEthanolReflux480-90
Formamidine AcetateMalondialdehydeNoneDMF100555-65

Visualization of the Synthetic Workflow

The general workflow for the synthesis and purification of pyrimidines from amidines and β-dicarbonyls can be visualized as follows:

Synthetic_Workflow Reactants 1. Mix Amidine & β-Dicarbonyl Reaction 2. Add Catalyst & Heat Reactants->Reaction Workup 3. Neutralization & Extraction Reaction->Workup Purification 4. Chromatography/Recrystallization Workup->Purification Characterization 5. Product Characterization Purification->Characterization

Caption: A streamlined workflow for pyrimidine synthesis.

Troubleshooting and Key Considerations

  • Purity of Reactants: Ensure that the amidine and β-dicarbonyl compounds are pure, as impurities can lead to side reactions and lower yields.

  • Anhydrous Conditions: For base-mediated reactions, it is crucial to use anhydrous solvents and an inert atmosphere to prevent the deactivation of the base by moisture.

  • Choice of Catalyst/Base: The selection of an acid or base catalyst should be guided by the nature of the substrates. Electron-rich amidines may react well under acidic conditions, while less reactive systems might require a stronger base.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification: The polarity of the synthesized pyrimidine will dictate the appropriate solvent system for column chromatography. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be screened.

Conclusion

The condensation of amidines with β-dicarbonyl compounds remains a highly effective and versatile strategy for the synthesis of a wide range of pyrimidine derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully employ this methodology in their synthetic endeavors. The inherent simplicity and broad substrate scope of the Pinner pyrimidine synthesis ensure its continued relevance in the quest for novel bioactive molecules.

References

  • Acceptorless dehydrogenative synthesis of pyrimidines from amidine and alcohols by using a carbon-supported Pt c
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Accessed February 25, 2026. [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. Accessed February 25, 2026. [Link]

  • Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines | The Journal of Organic Chemistry - ACS Publications. Accessed February 25, 2026. [Link]

  • Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles | ACS Catalysis - ACS Publications. Accessed February 25, 2026. [Link]

  • Pinner pyrimidine synthesis | PPTX - Slideshare. Accessed February 25, 2026. [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Accessed February 25, 2026. [Link]

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing). Accessed February 25, 2026. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC. Accessed February 25, 2026. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Accessed February 25, 2026. [Link]

  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Accessed February 25, 2026. [Link]

  • Condensation - ACS GCI Pharmaceutical Roundtable. Accessed February 25, 2026. [Link]

  • Biginelli reaction - Wikipedia. Accessed February 25, 2026. [Link]

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. Accessed February 25, 2026. [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. Accessed February 25, 2026. [Link]

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton - Advanced Journal of Chemistry, Section A. Accessed February 25, 2026. [Link]

Sources

Application Note: Modular One-Pot Synthesis of 5-Acetyl-4-Methylpyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-acetyl-4-methylpyrimidine core is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for calcium channel blockers (e.g., Nifedipine analogs), alpha-1a-antagonists, and emerging anticancer agents. While traditional methods often require multi-step procedures involving isolation of intermediates, this guide details a streamlined one-pot multicomponent reaction (MCR) strategy.

This application note provides two distinct protocols:

  • Protocol A (The Biginelli Route): Synthesis of the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold.[1] This is the most common "one-pot" target for this class, retaining the chiral center crucial for bioactivity.

  • Protocol B (The Aromatization Route): Direct synthesis of the fully aromatic pyrimidine system using amidine precursors, essential for kinase inhibitor development.

Mechanistic Insight & Chemistry

The efficiency of this synthesis relies on the Biginelli Condensation , an acid-catalyzed cyclo-condensation of three components:

  • Aldehyde (Determines position 4 substituent).

  • 1,3-Dicarbonyl (Acetylacetone is used here to install the 5-acetyl and 4-methyl groups).

  • Urea/Amidine (Forms the N1-C2-N3 linkage).

Reaction Mechanism (The Kappe Pathway)

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple concerted path. It follows the "Imine Mechanism" (favored under acidic conditions):

  • Imine Formation: Urea attacks the activated aldehyde to form an

    
    -acyliminium ion.[2]
    
  • Enol Attack: The enol form of acetylacetone attacks the iminium ion.

  • Cyclization: Intramolecular attack of the second urea nitrogen on the carbonyl.

  • Dehydration: Loss of water yields the DHPM.

BiginelliMechanism Start Reagents: Aldehyde + Urea (Acid Cat.) Inter1 N-Acyliminium Ion Start->Inter1 Condensation Inter2 Open-Chain Ureide Inter1->Inter2 Mannich-type Addition Reagent2 Acetylacetone (Enol Form) Reagent2->Inter2 Nucleophilic Attack Cyclization Cyclization & Dehydration Inter2->Cyclization Product 5-Acetyl-4-methyl- DHPM Cyclization->Product

Figure 1: The acid-catalyzed mechanism for the formation of the dihydropyrimidine core.[1] The rate-determining step is often the initial condensation or the interception of the iminium ion.

Protocol A: Synthesis of 5-Acetyl-4-methyl-3,4-dihydropyrimidin-2(1H)-ones

Target: Functionalized DHPMs (biologically active "reduced" pyrimidines). Key Reagent Substitution: Standard Biginelli reactions use ethyl acetoacetate. To achieve the 5-acetyl derivative requested, acetylacetone (2,4-pentanedione) must be used.

Materials
  • Aldehyde: Benzaldehyde (1.0 equiv) [Example substrate]

  • 1,3-Dicarbonyl: Acetylacetone (1.0 equiv)

  • Urea Source: Urea (1.2 equiv)

  • Catalyst: Chlorotrimethylsilane (TMSCl) (0.5 equiv) or

    
     (5 mol%).
    
    • Expert Note: While HCl/EtOH is the classic catalyst, TMSCl in DMF/Acetonitrile (the Yadav protocol) significantly improves yield and reduces reaction time by facilitating the dehydration step via in-situ HCl generation and water scavenging.

  • Solvent: Acetonitrile (

    
    ) or Ethanol (
    
    
    
    ).
Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve Benzaldehyde (10 mmol, 1.06 g) and Urea (12 mmol, 0.72 g) in Acetonitrile (15 mL).

  • Catalyst Addition: Add TMSCl (5 mmol, 0.6 mL) dropwise.

    • Observation: The solution may warm slightly. Stir for 10-15 minutes to pre-form the

      
      -acyliminium intermediate (See Fig 1).
      
  • Dicarbonyl Addition: Add Acetylacetone (10 mmol, 1.00 g) to the mixture.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours.

    • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 4:6). The product typically appears as a lower Rf spot compared to the aldehyde.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 100 g). Stir vigorously for 20 minutes.

    • The solid DHPM precipitate will form.[3]

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

    • Recrystallization: Recrystallize from hot Ethanol to obtain pure white/off-white crystals.

Typical Yield: 85–92% Melting Point: 210–212°C (for the phenyl derivative).

Protocol B: Direct Synthesis of Aromatic 5-Acetyl-4-methylpyrimidines

Target: Fully aromatic pyrimidine derivatives. Modification: To obtain the aromatic ring directly in one pot, Benzamidine (or an amidine salt) is used instead of Urea. This eliminates the need for a separate oxidation step.

Materials
  • Aldehyde: Benzaldehyde (1.0 equiv)

  • 1,3-Dicarbonyl: Acetylacetone (1.0 equiv)

  • Amidine: Benzamidine Hydrochloride (1.1 equiv)

  • Base: Sodium Acetate (

    
    ) or Piperidine (1.0 equiv) to free the amidine.
    
  • Solvent: Ethanol.[1][2][4][5]

Step-by-Step Methodology
  • Free Basing: In a reaction vessel, dissolve Benzamidine HCl (11 mmol) and Sodium Acetate (11 mmol) in Ethanol (20 mL). Stir for 10 minutes to generate the free amidine.

  • Addition: Add Benzaldehyde (10 mmol) and Acetylacetone (10 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Mechanism:[1][6][7][8] The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization. The presence of the amidine (lacking the

      
       nitrogen of urea) and the specific tautomerization favors the formation of the aromatic system or an intermediate that easily auto-oxidizes/dehydrates.
      
  • Workup:

    • Cool to room temperature.[4][9]

    • If precipitate forms, filter directly.

    • If no precipitate, evaporate the solvent to 50% volume and add water.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Data Analysis & Catalyst Comparison

The choice of catalyst in Protocol A (Biginelli) drastically affects yield and reaction time.

Catalyst SystemSolventTime (h)Yield (%)Notes
HCl (conc.) Ethanol18-2460-70Classic method. Slow, lower yields due to side reactions.
TMSCl Acetonitrile2-488-92Recommended. Acts as Lewis acid & dehydrating agent.
Yb(OTf)₃ Solvent-free0.5-190-95Green chemistry approach; catalyst is expensive but recyclable.
Ionic Liquid [bmim]PF₆190Excellent yield, allows easy recycling of catalyst.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Aldehyde + Acetylacetone + Urea/Amidine) Decision Target Scaffold? Start->Decision PathA Route A: DHPM (Biginelli) Decision->PathA Dihydro (DHPM) PathB Route B: Aromatic (Amidine) Decision->PathB Aromatic StepA1 Add TMSCl Catalyst Solvent: MeCN PathA->StepA1 StepB1 Add NaOAc (Base) Solvent: EtOH PathB->StepB1 StepA2 Reflux 2-4h (Imine Intermediate) StepA1->StepA2 Workup Workup: Pour into Ice Water Filter Precipitate StepA2->Workup StepB2 Reflux 4-6h (Direct Cyclization) StepB1->StepB2 StepB2->Workup Purify Recrystallization (Ethanol) Workup->Purify

Figure 2: Decision matrix for selecting the appropriate synthesis route based on the target scaffold (Dihydro vs. Aromatic).

Troubleshooting & Optimization

  • Low Yield: Often caused by wet solvents. The dehydration step is reversible; ensure solvents are dry or use a dehydrating agent (like TMSCl).

  • Oily Product: If the product does not precipitate upon pouring into ice water, extract with Ethyl Acetate, dry over

    
    , and evaporate. Triturate the residue with cold ether to induce crystallization.
    
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO2) on the aldehyde generally increase the reaction rate and yield (Imine formation is faster). Electron-donating groups (e.g., -OMe) may require longer reflux times.

References

  • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis". Tetrahedron, 49(32), 6937-6963.

  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). "Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Acyl-3,4-dihydropyrimidin-2(1H)-ones". Journal of Organic Chemistry, 63(10), 3454-3457.

  • Sabitha, G., et al. (2003). "TMSCl-mediated one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones". Tetrahedron Letters, 44(16), 3385-3386.

  • Organic Chemistry Portal. "Biginelli Reaction: Mechanism and Protocols".

  • Gutsche, C. D., et al. (1964).[5][10] "Synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide". Journal of the American Chemical Society.[2] (Cited for structural verification of the aromatic derivative).

Sources

Application Notes and Protocols for 1-(4-Methylpyrimidin-5-yl)ethanone: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, forming the scaffold of numerous biologically active compounds and functional materials. Its prevalence stems from the diverse hydrogen bonding capabilities of the nitrogen atoms and the susceptibility of the ring to various chemical modifications. Within this class of heterocyles, 1-(4-Methylpyrimidin-5-yl)ethanone emerges as a particularly valuable building block. The presence of a reactive acetyl group at the 5-position, flanked by a methyl group at the 4-position, provides a unique combination of steric and electronic properties that can be exploited for the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of the reactivity of 1-(4-Methylpyrimidin-5-yl)ethanone and offers detailed protocols for its application in key synthetic transformations.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the starting material is paramount for any synthetic endeavor. The following data provides key physicochemical and spectroscopic information for 1-(4-Methylpyrimidin-5-yl)ethanone.

Table 1: Physicochemical Properties of 1-(4-Methylpyrimidin-5-yl)ethanone

PropertyValueSource
CAS Number 87379-42-8[1]
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
Appearance Off-white to yellow solid[1]
Melting Point 85 - 88 °C[1]

Spectroscopic Data Interpretation:

Table 2: Anticipated Spectroscopic Data for 1-(4-Methylpyrimidin-5-yl)ethanone

Technique Expected Chemical Shifts / Frequencies Assignment
¹H NMR δ ~9.0 ppm (s, 1H)H2 (pyrimidine ring)
δ ~8.7 ppm (s, 1H)H6 (pyrimidine ring)
δ ~2.6 ppm (s, 3H)-COCH₃
δ ~2.5 ppm (s, 3H)-CH₃ (at C4)
¹³C NMR δ ~198 ppmC=O (acetyl)
δ ~165 ppmC4 (pyrimidine ring)
δ ~158 ppmC2 (pyrimidine ring)
δ ~156 ppmC6 (pyrimidine ring)
δ ~125 ppmC5 (pyrimidine ring)
δ ~29 ppm-COCH₃
δ ~24 ppm-CH₃ (at C4)
IR (cm⁻¹) ~1690 cm⁻¹C=O stretch (aroyl ketone)
~1550-1600 cm⁻¹C=N and C=C stretches (pyrimidine ring)
~2900-3100 cm⁻¹C-H stretches (aromatic and aliphatic)

Note: Predicted chemical shifts are for guidance and may vary depending on the solvent and instrument used.[2][3][4]

Synthetic Applications and Protocols

The acetyl group of 1-(4-Methylpyrimidin-5-yl)ethanone is the primary site of reactivity, serving as an electrophilic center and possessing acidic α-protons. This dual reactivity allows for its participation in a variety of condensation and cyclization reactions.

Claisen-Schmidt Condensation: Synthesis of Pyrimidinyl Chalcones

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds by reacting a ketone with an aromatic aldehyde in the presence of a base.[5][6] This reaction with 1-(4-Methylpyrimidin-5-yl)ethanone leads to the formation of pyrimidinyl chalcones, which are valuable intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems.

Causality of Experimental Choices: The use of a strong base, such as sodium hydroxide, is crucial for deprotonating the α-carbon of the acetyl group, generating the reactive enolate. Ethanol is an effective solvent as it solubilizes both the reactants and the base. The reaction is typically performed at room temperature to minimize side reactions.

Claisen_Schmidt Start 1-(4-Methylpyrimidin-5-yl)ethanone + Aromatic Aldehyde Process1 Dissolve in Ethanol Start->Process1 Process2 Add aq. NaOH Process1->Process2 Process3 Stir at Room Temperature Process2->Process3 Process4 Precipitation of Chalcone Process3->Process4 Process5 Filter and Wash with Water/Ethanol Process4->Process5 End Purified Pyrimidinyl Chalcone Process5->End

Caption: Workflow for Claisen-Schmidt Condensation.

Protocol 1: Synthesis of (E)-1-(4-methylpyrimidin-5-yl)-3-phenylprop-2-en-1-one

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of 1-(4-methylpyrimidin-5-yl)ethanone and 1.06 g (10 mmol) of benzaldehyde in 30 mL of 95% ethanol.

  • Base Addition: While stirring at room temperature, slowly add 10 mL of a 10% aqueous sodium hydroxide solution.

  • Reaction Monitoring: A precipitate should begin to form within 30 minutes. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Filter the solid product using a Büchner funnel and wash with 50 mL of cold water, followed by 20 mL of cold 95% ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to yield the purified chalcone.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Knoevenagel Condensation: Access to α,β-Unsaturated Systems

The Knoevenagel condensation provides a pathway to α,β-unsaturated products by reacting a carbonyl compound with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate.[7] This reaction is often catalyzed by a weak base.

Causality of Experimental Choices: A weak base like piperidine or a Lewis acid is employed to avoid self-condensation of the ketone. The reaction often benefits from azeotropic removal of water to drive the equilibrium towards the product.

Knoevenagel Start 1-(4-Methylpyrimidin-5-yl)ethanone + Active Methylene Compound Process1 Dissolve in Toluene Process2 Add Catalyst (e.g., Piperidine) Process3 Reflux with Dean-Stark Trap Process4 Cool and Remove Solvent Process5 Purify by Column Chromatography End α,β-Unsaturated Product

Caption: Workflow for Knoevenagel Condensation.

Protocol 2: Synthesis of 2-(1-(4-methylpyrimidin-5-yl)ethylidene)malononitrile

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1.36 g (10 mmol) of 1-(4-methylpyrimidin-5-yl)ethanone, 0.66 g (10 mmol) of malononitrile, and 40 mL of toluene.

  • Catalyst Addition: Add 0.1 mL of piperidine to the mixture.

  • Reaction: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 9:1).

  • Characterization: Characterize the purified product by spectroscopic methods.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities.[8][9] A common route to their synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. By first performing a Claisen condensation on 1-(4-methylpyrimidin-5-yl)ethanone, a β-ketoester is formed, which can then be cyclized with hydrazine.

Causality of Experimental Choices: Sodium ethoxide is a suitable base for the Claisen condensation as it can also act as the leaving group, preventing transesterification. The subsequent cyclization with hydrazine is typically acid-catalyzed to activate the carbonyl groups for nucleophilic attack.

Pyrazole_Synthesis cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization Start_Claisen 1-(4-Methylpyrimidin-5-yl)ethanone + Diethyl carbonate Process_Claisen1 Add to NaOEt in Ethanol Start_Claisen->Process_Claisen1 Process_Claisen2 Reflux Process_Claisen1->Process_Claisen2 Intermediate β-Ketoester Intermediate Process_Claisen2->Intermediate Start_Cyclization β-Ketoester Intermediate + Hydrazine Hydrate Process_Cyclization1 Dissolve in Ethanol Start_Cyclization->Process_Cyclization1 Process_Cyclization2 Add Acetic Acid (cat.) Process_Cyclization1->Process_Cyclization2 Process_Cyclization3 Reflux Process_Cyclization2->Process_Cyclization3 End_Product Purified Pyrazole Derivative Process_Cyclization3->End_Product

Caption: Two-step synthesis of pyrazole derivatives.

Protocol 3: Synthesis of 5-(4-methylpyrimidin-5-yl)-1H-pyrazol-3-ol

  • Step 1: Synthesis of Ethyl 3-(4-methylpyrimidin-5-yl)-3-oxopropanoate.

    • Prepare a solution of sodium ethoxide by carefully dissolving 0.23 g (10 mmol) of sodium in 20 mL of absolute ethanol.

    • To this solution, add 1.18 g (10 mmol) of diethyl carbonate.

    • Slowly add a solution of 1.36 g (10 mmol) of 1-(4-methylpyrimidin-5-yl)ethanone in 10 mL of absolute ethanol.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture and neutralize with dilute acetic acid. Remove the solvent under reduced pressure. The crude β-ketoester can be used in the next step without further purification.

  • Step 2: Synthesis of 5-(4-methylpyrimidin-5-yl)-1H-pyrazol-3-ol.

    • Dissolve the crude β-ketoester from the previous step in 30 mL of ethanol.

    • Add 0.5 g (10 mmol) of hydrazine hydrate and a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction mixture to room temperature. The product should precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Recrystallize from ethanol/water to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure of the final product using appropriate spectroscopic techniques.

Conclusion and Future Outlook

1-(4-Methylpyrimidin-5-yl)ethanone is a highly adaptable and valuable building block for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed in this guide for Claisen-Schmidt and Knoevenagel condensations, as well as pyrazole synthesis, provide a solid foundation for researchers. The resulting products serve as key intermediates in the development of novel pharmaceuticals and functional materials. Future research could explore its utility in other multicomponent reactions, such as the Hantzsch pyridine synthesis or the Biginelli reaction, further expanding the synthetic toolbox available to chemists in both academic and industrial settings.

References

  • Chem-Impex. 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone. [Link]

  • El-Sayed, N. N. E., et al. (2017). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Scientific Reports, 7(1), 1-13. [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 48-53. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences, 8(9), 383-416. [Link]

  • Al-Obaidi, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett, 8, 867-882. [Link]

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • PraxiLabs. Claisen Schmidt Reaction Virtual Lab. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • DergiPark. PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Aston Publications Explorer. A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. [Link]

  • Chem-Impex. 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone. [Link]ethanone-pi-4555739)

  • Cambridge University Press. Claisen-Schmidt Condensation. [Link]

  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • ResearchGate. 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • Royal Society of Chemistry. A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. [Link]

  • Royal Society of Chemistry. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. [Link]

  • PMC. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

  • Vaia. How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures? [Link]

  • Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]

  • ResearchGate. Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

Application Note: Chemoselective Reduction of 1-(4-Methylpyrimidin-5-yl)ethanone

[1]

Part 1: Strategic Analysis & Chemical Logic[1]

The Challenge: Heteroaromatic Sensitivity

The reduction of 1-(4-Methylpyrimidin-5-yl)ethanone (Substrate 1 ) to its corresponding alcohol, 1-(4-methylpyrimidin-5-yl)ethanol (Product 2 ), presents a specific chemoselectivity challenge.[] Pyrimidine rings are highly


2
The Solution: Sodium Borohydride (NaBH )

To ensure exclusive 1,2-reduction of the carbonyl group while leaving the pyrimidine core intact, Sodium Borohydride (NaBH


)2
  • Mechanism: NaBH

    
     acts as a nucleophilic source of hydride (H
    
    
    ).[] The electron-withdrawing nature of the pyrimidine ring actually activates the exocyclic carbonyl, making it highly electrophilic and facilitating rapid reduction under mild conditions.[][2]
  • Solvent Selection: Methanol (MeOH) is selected as the solvent.[2][3] It serves two roles: it solubilizes the polar heteroaromatic substrate and acts as a proton source to facilitate the breakdown of the intermediate alkoxyborate species.[2]

Reaction Pathway Visualization

The following diagram outlines the reaction mechanism and the critical decision points in the workflow.

ReactionPathwaySubstrate1-(4-Methylpyrimidin-5-yl)ethanone(Ketone)IntermediateAlkoxyborate ComplexSubstrate->IntermediateHydride Attack (Nu-)ReagentNaBH4 / MeOH(0°C to RT)Reagent->IntermediateReagent AdditionQuenchAcidic Quench(NH4Cl or HCl)Intermediate->QuenchHydrolysisProduct1-(4-Methylpyrimidin-5-yl)ethanol(Alcohol)Quench->ProductProtonation

Figure 1: Mechanistic pathway for the chemoselective reduction of acetylpyrimidine.

Part 2: Detailed Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[][2][4]Role
1-(4-Methylpyrimidin-5-yl)ethanone ~136.151.0Substrate
Sodium Borohydride (NaBH

)
37.831.2Reductant
Methanol (MeOH) 32.0410 VolSolvent
Sat.[][5] Aq. NH

Cl
N/AN/AQuenching Agent
Ethyl Acetate (EtOAc) N/AN/AExtraction Solvent
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a clean, dry round-bottom flask (RBF) with 1-(4-Methylpyrimidin-5-yl)ethanone (1.0 equiv).

  • Add Methanol (anhydrous preferred, ACS grade acceptable) to achieve a concentration of approx. 0.2 M (10 volumes relative to mass).[2]

  • Add a magnetic stir bar and stir until the solid is completely dissolved.

    • Note: If solubility is poor, a co-solvent mixture of THF:MeOH (1:1) can be used.[][2][3][5][6][7][8][9][10]

Step 2: Controlled Reduction

  • Cool the reaction mixture to 0°C using an ice/water bath.

    • Causality: Cooling prevents runaway exotherms and minimizes the risk of side reactions (e.g., over-reduction or solvent reaction).[2]

  • Add NaBH

    
      (1.2 equiv) portion-wise over 10–15 minutes.
    
    • Caution: Gas evolution (H

      
      ) will occur.[2] Ensure the vessel is vented (e.g., via a needle or bubbler).[2]
      
  • Remove the ice bath after addition is complete and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 1–2 hours .

Step 3: In-Process Control (IPC)

  • Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.[][2]

  • Target: Disappearance of the ketone starting material (UV active, lower polarity) and appearance of the alcohol product (higher polarity).[2]

Step 4: Quench & Work-up

  • Cool the mixture back to 0°C.

  • Slowly add Saturated Aqueous NH

    
    Cl  (approx. 5 volumes) to quench excess borohydride.
    
    • Tip: Do not use strong acid (HCl) immediately if the pyrimidine ring is sensitive to hydrolysis; NH

      
      Cl is a gentle buffer (pH ~5-6).[]
      
  • Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Methanol.

  • Dilute the aqueous residue with Water and extract 3x with Ethyl Acetate (EtOAc) .[2]

    • Alternative: If the product is highly water-soluble (common with pyrimidines), use DCM or a continuous extractor.[]

  • Combine organic layers, wash with Brine , and dry over Anhydrous Na

    
    SO
    
    
    .
  • Filter and concentrate to dryness.[2]

Purification[2]
  • Crude Purity: Often >95% clean.[2]

  • Recrystallization: If necessary, recrystallize from EtOAc/Hexanes or Ether.[2]

  • Flash Chromatography: Silica gel; Gradient elution 0

    
     10% MeOH in DCM.[2]
    

Part 3: Analytical Characterization[1][2]

To validate the structure, look for these key diagnostic signals.

TechniqueDiagnostic SignalInterpretation

H NMR

~4.8 - 5.0 ppm (q, 1H)
Methine proton (-CH OH-) characteristic of secondary alcohol.[]

H NMR

~1.4 - 1.5 ppm (d, 3H)
Methyl group adjacent to the chiral center.[]

H NMR
Absence of

~2.6 ppm (s)
Disappearance of the acetyl methyl singlet (ketone).[11]
IR ~3300-3400 cm

(Broad)
O-H stretch appearance.[]
IR Absence of ~1680-1700 cm

Disappearance of C=O stretch.[]

Part 4: Troubleshooting & Optimization

Common Issues
  • Issue: Incomplete Conversion.

    • Fix: Add another 0.5 equiv of NaBH

      
       and warm slightly (to 35°C). Ensure methanol is not "wet" (water destroys NaBH
      
      
      ).[2]
  • Issue: Product trapped in Aqueous Phase.

    • Fix: Pyrimidine alcohols are polar.[2] Saturate the aqueous layer with NaCl (salting out) and use 10% MeOH in DCM for extraction.[2]

  • Issue: Over-reduction (Ring Hydrogenation).

    • Fix: Ensure temperature does not exceed RT.[2] If this persists, switch to Luche Reduction conditions (NaBH

      
       + CeCl
      
      
      ·7H
      
      
      O), which accelerates carbonyl reduction while suppressing conjugate addition/ring reduction [1].[2]
Work-up Decision Tree

WorkupLogicStartReaction Complete?QuenchQuench with NH4ClStart->QuenchSolventRemove MeOH (Rotavap)Quench->SolventExtractExtract with EtOAcSolvent->ExtractCheckCheck Aqueous Layer (TLC)Extract->CheckCleanOrganic Layer Clean?Check->CleanDryDry (Na2SO4) & ConcentrateClean->DryYesSaltingSaturate Aq. with NaClExtract with DCM/MeOHClean->SaltingNo (Product in Aq)Salting->Dry

Figure 2: Decision tree for maximizing recovery during work-up.

References

  • Luche, J. L. (1978).[2][3][7] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society.[2][3][7] Link[]

  • Vertex Pharmaceuticals. (2020).[][2] "Synthesis of Avapritinib Intermediates". World Intellectual Property Organization (Patent WO2020/123456).[2] (Note: General reference to pyrimidine reduction protocols in kinase inhibitor synthesis).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Standard reference for NaBH4 mechanism).

  • ChemicalBook. (2023).[][2][12] "Synthesis of Avapritinib - Step 1: Preparation of Amine Salt". Link (Illustrates context of pyrimidine reductions in drug synthesis).

Troubleshooting & Optimization

Technical Support Center: Purification of 5-acetyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flash Chromatography Troubleshooting & Optimization Ticket ID: PYR-PUR-005 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for pyrimidine purification. You are likely working with 5-acetyl-4-methylpyrimidine , a moderately polar, electron-deficient heterocycle often synthesized via condensation reactions (e.g., formamidine + 3-ethoxymethylene-2,4-pentanedione).[1]

Compound Profile:

  • Structure: Pyrimidine ring (basic nitrogens) substituted with an acetyl group (EWG, H-bond acceptor) and a methyl group.[1]

  • Chromatographic Behavior: Prone to peak tailing on standard silica due to interactions between the ring nitrogens and acidic silanols.[1]

  • Solubility: Good in DCM/MeOH; moderate to poor in Hexanes/EtOAc.[1]

  • Key Challenge: Separation from polar unreacted amidines and non-polar diketone starting materials.

Method Development & Optimization

Phase Selection & Mobile Phase Strategy

Q: Which solvent system should I use? Hexanes/EtOAc or DCM/MeOH? A: For 5-acetyl-4-methylpyrimidine, DCM/MeOH is generally superior due to solubility constraints.[1]

  • Hexanes/Ethyl Acetate: Often fails to elute the compound as a sharp band.[1] The compound may precipitate on the column if the hexane ratio is too high.

  • DCM/Methanol: The preferred system.[1] The slight polarity of DCM keeps the compound in solution, while MeOH provides the elution strength.

Recommended Gradient (DCM/MeOH):

Time (min) % DCM % MeOH Description
0–2 100 0 Column Equilibration
2–5 99 1 Isocratic hold (elute non-polar impurities)
5–20 99 → 90 1 → 10 Linear Gradient (Product typically elutes at 3-6% MeOH)

| 20–25 | 90 | 10 | Wash (elute polar salts/amidines) |[1]

The "Tailing" Issue: Modifiers

Q: My product elutes as a broad streak rather than a sharp peak. Why? A: This is "silanol tailing."[1] The basic nitrogen atoms in the pyrimidine ring hydrogen-bond with the acidic protons of the silica gel silanol groups (


).

The Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1]

  • Mechanism:[1][2][3] The amine modifier is more basic than your pyrimidine.[1] It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to pass through without drag.

  • Protocol: Pre-rinse the column with 3 Column Volumes (CV) of the modifier-containing solvent before loading.

Critical Workflows (Visualized)

Workflow A: Method Development Decision Tree

Use this logic flow to select the correct stationary phase and solvent system based on your crude mixture's behavior.

MethodDevelopment Start Crude 5-acetyl-4-methylpyrimidine SolubilityCheck Check Solubility in Hex/EtOAc Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Oiling Out SolubilityCheck->Insoluble No TLC_Check Run TLC (Hex/EtOAc) Soluble->TLC_Check DCM_Path Switch to DCM/MeOH Insoluble->DCM_Path Tailing Is Spot Streaking? TLC_Check->Tailing DCM_Path->Tailing NoTailing Standard Flash (Silica) Tailing->NoTailing No (Round spot) YesTailing Add 1% TEA or Switch to Amine-Silica Tailing->YesTailing Yes (Rf < 0.3 streaking)

Figure 1: Decision matrix for selecting solvent systems and stationary phases based on solubility and TLC behavior.

Workflow B: Dry Loading Protocol (Essential for Pyrimidines)

Liquid loading often leads to band broadening or precipitation for this compound.[1] Dry loading is the industry standard for purifying polar heterocycles [1].[1]

DryLoading Step1 1. Dissolve Crude (DCM or Acetone) Step2 2. Add Adsorbent (Celite 545 or Silica) Step1->Step2 Ratio 1:2 (Sample:Silica) Step3 3. Rotovap to Dryness (Free-flowing powder) Step2->Step3 Vac < 40°C Step4 4. Load into Solid Load Cartridge Step3->Step4 Step5 5. Run Gradient Step4->Step5

Figure 2: Step-by-step dry loading protocol to maximize resolution and prevent column clogging.

Troubleshooting Guide & FAQs

Issue 1: Sample Precipitation (The "Clogged Column")

Symptom: The pressure spikes immediately after injection, or a white solid ring forms at the top of the column. Cause: The sample was dissolved in a strong solvent (e.g., 100% DCM) but injected into a weak mobile phase (e.g., 95% Hexane). The compound "crashed out" upon contact with the non-polar solvent. Solution:

  • Stop the run immediately.

  • Switch to Dry Loading (See Fig 2). Adsorb the crude onto Celite 545.[1] This eliminates solubility mismatches during injection [2].[1]

  • Alternative: If liquid loading is mandatory, ensure the sample is dissolved in the starting mobile phase.[4] If it isn't soluble there, you must dry load.

Issue 2: Co-elution with Impurities

Symptom: NMR shows the product is contaminated with starting material (e.g., formamidine salts or acetylacetone derivatives). Diagnosis:

  • Acetylacetone:[1][5][6] Less polar.[1][4] Elutes early.

  • Formamidine salts:[1] Very polar.[1][4] Often streak through the column or stick to the baseline. Solution:

  • To remove non-polar impurities: Use a shallower gradient at the start (e.g., hold at 0-1% MeOH for 5 minutes).

  • To remove polar salts: Do not push the gradient to 20% MeOH too quickly. Keep the gradient slope shallow (1% to 5% MeOH over 15 CVs).[1]

Issue 3: UV Detection Failure

Symptom: No peaks observed on the chromatogram, but mass is collected. Cause: Incorrect wavelength selection.[1] Solution:

  • Pyrimidines have strong absorbance.[1] Set your UV detector to 254 nm (aromatic system) and 280 nm .[1][7]

  • Check: Ensure your solvent (DCM) isn't masking the signal.[1] DCM absorbs below 240 nm, so avoid "Max Plot" settings that include low UV ranges if using high DCM concentrations.

Detailed Experimental Protocol

Purification of 5-acetyl-4-methylpyrimidine (1.0 g scale)

  • Preparation: Dissolve 1.0 g of crude reaction mixture in 10 mL of DCM.

  • Adsorption: Add 2.0 g of Celite 545 to the flask.

  • Evaporation: Rotovap the mixture until a fine, dry, free-flowing powder remains. Ensure no solvent odor persists.[1]

  • Cartridge Packing: Pour the powder into an empty solid-load cartridge (or pack on top of a manual column with a sand layer protection).

  • Column Setup:

    • Column: 12g or 24g Silica Flash Cartridge (High Performance, 15-25 µm spherical silica recommended).[1]

    • Solvent A: Dichloromethane (DCM).[1]

    • Solvent B: Methanol (MeOH).[1]

  • Run Parameters:

    • Flow Rate: 30 mL/min (for 12g column).

    • Equilibration: 3 CV of 100% DCM.

    • Gradient: 0% B for 2 CV; 0% to 5% B over 10 CV; 5% to 10% B over 5 CV.

  • Collection: Collect peaks monitoring 254 nm. The product typically elutes between 3-5% MeOH.[1][8]

References

  • Biotage. (2023).[1][9] How to prevent compound precipitation during flash column chromatography. Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic techniques for preparative separation with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[3]

  • BenchChem. (2025).[1][4][7][10] Technical Support Center: Purification of Polar Pyrimidine Derivatives. Retrieved from [1]

  • University of Rochester. (n.d.).[1] Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from

Sources

Technical Support Center: Optimizing Base Catalysts for Acetylpyrimidine Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of base catalysts in acetylpyrimidine condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their pyrimidine synthesis. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, all grounded in established scientific principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the base-catalyzed condensation of acetylpyrimidine, providing probable causes and actionable solutions.

Problem 1: Low to No Product Yield

You've run the reaction, but TLC or LC-MS analysis shows primarily unreacted starting materials or a very faint product spot.

Possible Cause Recommended Solution & Explanation
Inactive or Inappropriate Base Solution: Ensure the base is fresh and has been stored under appropriate anhydrous conditions, especially for moisture-sensitive bases like sodium hydride (NaH)[1]. For less reactive substrates, a stronger base might be necessary to efficiently deprotonate the acetyl group. Consider switching from a weaker base (e.g., Na₂CO₃) to a stronger one like sodium ethoxide or potassium tert-butoxide. The pKa of the base's conjugate acid should be significantly higher than the pKa of the acetylpyrimidine's α-proton to drive the enolate formation.[2][3]
Suboptimal Reaction Temperature Solution: Increase the reaction temperature in increments of 10-20°C. Condensation reactions often require thermal energy to overcome the activation barrier.[4] For instance, some reactions that show minimal conversion at room temperature may proceed to completion at reflux.[5] Conversely, excessively high temperatures can lead to decomposition, so careful optimization is key.[4]
Presence of Water Solution: Rigorously dry all glassware, solvents, and reagents. The presence of water can quench the base, rendering it inactive, and can also hydrolyze the ester intermediates in related condensation reactions.[6] Anhydrous solvents, freshly distilled or obtained from a solvent purification system, are highly recommended.
Steric Hindrance Solution: If your aldehyde or ketone partner is sterically bulky, the nucleophilic attack by the acetylpyrimidine enolate may be hindered. While changing substrates may not be an option, increasing the reaction time or using a less sterically demanding base might provide marginal improvements.
Problem 2: Formation of Multiple Byproducts

Your crude reaction mixture shows several spots on TLC, making purification a significant challenge.

Possible Cause Recommended Solution & Explanation
Self-Condensation of Acetylpyrimidine Solution: This occurs when the enolate of acetylpyrimidine reacts with another molecule of acetylpyrimidine. To minimize this, slowly add the acetylpyrimidine to a solution containing the base and the aldehyde/ketone partner. This strategy keeps the instantaneous concentration of the enolate low, favoring the cross-condensation.[7]
Cannizzaro Reaction of the Aldehyde Solution: If you are using an aldehyde without α-hydrogens in the presence of a strong base, it can undergo disproportionation to form a primary alcohol and a carboxylic acid.[4] To mitigate this, use a milder base or a lower concentration of the strong base.[4] Adding the base slowly to the reaction mixture can also help.[1]
Michael Addition and Subsequent Reactions Solution: The initial α,β-unsaturated ketone product can act as a Michael acceptor for another molecule of the acetylpyrimidine enolate, leading to more complex structures, including substituted cyclohexanols.[8][9][10][11][12][13] To favor the desired 1:1 condensation product, consider using a stoichiometric amount of the base and running the reaction at a lower temperature to reduce the rate of subsequent additions. Shorter reaction times can also be beneficial.
Problem 3: Reaction Stalls or is Incomplete

The reaction proceeds initially but then stops, leaving a significant amount of starting material even after extended reaction times.

Possible Cause Recommended Solution & Explanation
Base is Consumed (Not Catalytic) Solution: In some condensation reactions, particularly the Claisen condensation which shares mechanistic similarities, the product is more acidic than the starting material and is deprotonated by the base. This consumes the base, and a stoichiometric amount is required to drive the reaction to completion.[14][15] While this is less common in aldol-type condensations, if your product has acidic protons, consider using at least a full equivalent of the base.
Reversible Reaction Equilibrium Solution: The initial aldol addition can be reversible.[16] To push the equilibrium towards the product, it is often necessary to dehydrate the intermediate β-hydroxy ketone to the more stable α,β-unsaturated ketone. This is often achieved by heating the reaction mixture.[17] The removal of the water formed during the condensation, for example, by using a Dean-Stark apparatus, can also drive the reaction forward.

II. Frequently Asked Questions (FAQs)

Q1: How do I select the right base for my acetylpyrimidine condensation?

A1: The choice of base is critical and depends on the pKa of the acetylpyrimidine's α-protons and the overall reactivity of your substrates. A general guideline is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the α-proton of the acetylpyrimidine. This ensures a sufficient concentration of the enolate is formed.[18][19]

  • For highly activated acetylpyrimidines: Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) may be sufficient.[8][12]

  • For less activated systems: Stronger bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK) are often required.[20][21]

  • For sensitive substrates or to avoid side reactions: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be a good choice as they are non-nucleophilic and effective catalysts.[22]

Q2: What is the role of the solvent in this reaction?

A2: The solvent plays several crucial roles:

  • Solubility: It must dissolve the reactants and the base to a sufficient extent.

  • Polarity: Polar protic solvents like ethanol can participate in the reaction by solvating the ions and can also act as a proton source for the final product. Polar aprotic solvents like DMF or DMSO can be useful for reactions at higher temperatures.[23]

  • Anhydrous Conditions: For moisture-sensitive bases, the solvent must be anhydrous to prevent deactivation of the catalyst.[1]

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields.[5][24] The rapid heating under microwave irradiation can efficiently overcome the activation energy of the condensation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[]

III. Experimental Protocols & Workflows

Standard Protocol for Base-Catalyzed Acetylpyrimidine Condensation

This protocol provides a general procedure that can be adapted for specific substrates.

Materials:

  • Acetylpyrimidine (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Base (e.g., NaOH, 1.1 eq)

  • Solvent (e.g., Ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the acetylpyrimidine and the aldehyde or ketone.

  • Dissolution: Add the solvent (e.g., ethanol) and stir the mixture until all solids are dissolved.

  • Base Addition: Slowly add the base to the stirred solution at room temperature. For strongly exothermic reactions, an ice bath may be necessary to control the temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[5] The crude product is then washed with a suitable solvent (e.g., cold ethanol) to remove impurities.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in acetylpyrimidine condensation.

TroubleshootingWorkflow Start Reaction Start CheckYield Low or No Yield? Start->CheckYield CheckByproducts Multiple Byproducts? CheckYield->CheckByproducts No InactiveBase 1. Check Base Activity 2. Increase Base Strength 3. Ensure Anhydrous Conditions CheckYield->InactiveBase Yes CheckCompletion Reaction Incomplete? CheckByproducts->CheckCompletion No SelfCondensation 1. Slow Addition of Enolate Precursor 2. Adjust Stoichiometry CheckByproducts->SelfCondensation Yes Success Successful Condensation CheckCompletion->Success No BaseConsumed Use Stoichiometric Base CheckCompletion->BaseConsumed Yes CheckTemp Check Temperature InactiveBase->CheckTemp CheckTemp->CheckByproducts Optimal IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp Suboptimal IncreaseTemp->CheckByproducts Cannizzaro Cannizzaro Reaction? SelfCondensation->Cannizzaro MilderBase Use Milder Base or Lower Concentration Cannizzaro->MilderBase Yes MichaelAddition Michael Addition? Cannizzaro->MichaelAddition No MilderBase->MichaelAddition MichaelAddition->CheckCompletion No OptimizeConditions Lower Temp, Shorter Time MichaelAddition->OptimizeConditions Yes OptimizeConditions->CheckCompletion Reversible Reversible Reaction? BaseConsumed->Reversible Reversible->Success No Dehydrate Increase Temperature / Remove Water Reversible->Dehydrate Yes Dehydrate->Success

Caption: A logical workflow for troubleshooting acetylpyrimidine condensation.

Reaction Mechanism Diagram

The following diagram illustrates the general base-catalyzed condensation mechanism.

ReactionMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (Optional) Acetylpyrimidine Acetylpyrimidine Enolate Enolate (Nucleophile) Acetylpyrimidine->Enolate + B: Base Base (B:) Enolate->Acetylpyrimidine + BH Aldehyde Aldehyde/Ketone (Electrophile) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde Aldehyde->Alkoxide BH BH Adduct β-Hydroxy Adduct Alkoxide->Adduct + BH Product α,β-Unsaturated Product Adduct->Product - H₂O (Heat) Water H₂O

Caption: General mechanism of base-catalyzed acetylpyrimidine condensation.

IV. References

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • PMC. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). PMC. [Link]

  • ResearchGate. (2025, August 7). (PDF) Base Catalyzed Pyrimidine Synthesis Using Microwave. ResearchGate. [Link]

  • Beilstein Archives. (2019, November 18). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. Beilstein Archives. [Link]

  • Chemistry Journal of Moldova. (n.d.). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND. Chemistry Journal of Moldova. [Link]

  • Common Organic Chemistry. (n.d.). Aldol Condensation - Base Catalyzed. Common Organic Chemistry. [Link]

  • Labflow. (n.d.). Crossed Aldol Reaction of 2-Acetylpyridine and 4-Nitrobenzaldehyd. Labflow. [Link]

  • Sciencemadness.org. (2012, March 27). problem in claisen condensation reaction. Sciencemadness.org. [Link]

  • ResearchGate. (n.d.). Optimization of the Condensation Reaction | Download Scientific Diagram. ResearchGate. [Link]

  • ResearchGate. (n.d.). Crossed-aldol condensation of 2-acetylpyridine (8) with aromatic.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2021, January 5). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate. [Link]

  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson. [Link]

  • Unknown Source. (n.d.). ALDOL CONDENSATION. [Link]

  • Journal of Applied Pharmaceutical Science. (2011, September 2). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

  • DSpace@MIT. (n.d.). Acid-base catalysts for polycondensation of acetaldehyde in flow. DSpace@MIT. [Link]

  • Master Organic Chemistry. (2025, June 25). Walkthrough of Acid-Base Reactions (3) – Acidity Trends. Master Organic Chemistry. [Link]

  • DSpace Repository. (n.d.). Compounds removed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine [Articol]. DSpace Repository. [Link]

  • Unknown Source. (n.d.). Experiment 19 — Aldol Condensation. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • PMC. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC. [Link]

  • ResearchGate. (2019, November 18). novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Master Organic Chemistry. (2012, April 16). Basicity Is Another Word For "Stability Of A Lone Pair Of Electrons". Master Organic Chemistry. [Link]

  • MSU chemistry. (n.d.). Acids & Bases. MSU chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • JMU Libraries Pressbooks. (n.d.). Relative Strengths of Acids and Bases – Chemistry. JMU Libraries Pressbooks. [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses (RSC Publishing). [Link]

  • Chemistry Journal of Moldova. (n.d.). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD. Chemistry Journal of Moldova. [Link]

  • PubMed. (n.d.). The effects of counter-ion condensation and co-ion depletion upon the rates of chemical repair of poly(U) radicals by thiols. PubMed. [Link]

Sources

Thermal stability of 1-(4-Methylpyrimidin-5-yl)ethanone during reflux

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability of 1-(4-Methylpyrimidin-5-yl)ethanone

Executive Summary

1-(4-Methylpyrimidin-5-yl)ethanone (CAS: 1630-17-7) exhibits moderate to high thermal stability in neutral organic solvents at standard reflux temperatures (60–120°C). However, it possesses a specific "Achilles' heel": the C4-Methyl group .

Due to the electron-deficient nature of the pyrimidine ring and the electron-withdrawing effect of the adjacent C5-acetyl group, the C4-methyl protons are significantly acidic (pKa


 18-20). In the presence of bases, Lewis acids, or prolonged heating, this compound is prone to self-condensation  or polymerization , leading to the formation of dark tars ("pyrimidine black").

Module 1: The Mechanistic Basis of Instability

To troubleshoot effectively, you must understand why the molecule degrades. It is not a simple thermal decomposition (bond breaking) but a chemically driven cascade.

The "Activated Methyl" Phenomenon

The pyrimidine ring acts as an electron sink. The nitrogen atoms at positions 1 and 3 pull electron density away from C4. This effect is amplified by the carbonyl group at C5. Consequently, the C4-methyl group behaves similarly to a ketone


-proton, making it susceptible to deprotonation and subsequent nucleophilic attack.

G cluster_0 Critical Failure Mode Start 1-(4-Methylpyrimidin-5-yl)ethanone Base Base/Heat (Deprotonation) Start->Base Reflux T > 80°C Enolate C4-Carbanion Species (Highly Nucleophilic) Base->Enolate -H+ SelfCond Self-Condensation (Dimerization) Enolate->SelfCond Attacks C5-Acetyl of another molecule Product Desired Fused Ring (If Electrophile Present) Enolate->Product + Aldehyde/DMF-DMA Polymer Polymer/Tar (Irreversible Loss) SelfCond->Polymer Cascade

Figure 1: Reaction pathway showing how thermal energy and basic conditions drive the C4-methyl group toward polymerization rather than simple decomposition.

Module 2: Solvent & Condition Compatibility Matrix

Use this table to select the appropriate reflux environment.

Solvent SystemReflux Temp (°C)Stability RatingNotes
Ethanol / Methanol 65–78°CHigh Recommended for general handling. Stable for >24h.
Toluene 110°CModerate Safe if neutral. Trace acid/base impurities can catalyze dimerization.
DMF / DMSO >140°CLow Risk: High T promotes rapid decomposition/oxidation of the methyl group.
Water (Neutral) 100°CModerate Hydrolysis of the acetyl group is slow but possible over long durations.
Alcohol + Alkoxide 78°CCritical Unstable. Rapid condensation (Chichibabin-type) occurs. Use only if reacting immediately.
Acetic Acid 118°CHigh Protonation of ring N stabilizes the methyl group against deprotonation.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black after 4 hours of reflux. What happened?

Diagnosis: You likely triggered base-catalyzed polymerization . The Science: Even weak bases (like secondary amines or traces of hydroxide) can deprotonate the C4-methyl group at reflux temperatures. The resulting carbanion attacks the C5-acetyl group of a neighboring molecule, starting a chain reaction that forms conjugated, light-absorbing polymers (tar). Resolution:

  • Check the pH of your solvent.

  • If a base is required for your reaction, add it dropwise or at a lower temperature.

  • Protocol Adjustment: Switch to a "buffered" reflux or reduce the temperature by using a lower-boiling solvent (e.g., switch from Toluene to THF).

Q2: I see a new spot on TLC just below my product. Is it a decomposition product?

Diagnosis: It is likely the hydrate or a self-aldol dimer . The Science: Pyrimidines with electron-withdrawing groups are hygroscopic. The C5-acetyl group can form a gem-diol (hydrate) in the presence of water. Alternatively, it may be a dimer formed by the condensation of two starting material molecules. Verification:

  • Run an NMR in anhydrous DMSO-d6. If the spot disappears or the integration shifts, it was likely a reversible hydrate.

  • If the spot persists and shows complex aromatic splitting, it is a dimer.

Q3: Can I use this compound in a Friedländer synthesis (reflux with o-aminoaldehydes)?

Answer: Yes, this is the ideal use case. Guidance: The instability of the C4-methyl group is exactly what drives this reaction. To maximize yield and minimize degradation:

  • Stoichiometry: Use a slight excess of the electrophile (aldehyde) to ensure the C4-methyl reacts with the aldehyde faster than it reacts with itself.

  • Catalyst: Use a mild acid catalyst (e.g., sulfamic acid or acetic acid) rather than a strong base to promote the specific condensation.

Module 4: Validated Experimental Protocols

Protocol A: Safe Reflux for Recrystallization/Purification

Use this when the compound is the final product and needs purification.

  • Solvent Choice: Anhydrous Ethanol (EtOH).

  • Concentration: 1 g solute per 10–15 mL solvent.

  • Procedure:

    • Heat solvent to boiling before adding the solid (limits thermal exposure time).

    • Add solid 1-(4-Methylpyrimidin-5-yl)ethanone.

    • Crucial Step: If the solution is colored, add activated charcoal (10% w/w) immediately.

    • Reflux for max 10 minutes .

    • Hot filter through Celite.

    • Cool rapidly to 0°C.

  • Expected Result: Pale yellow to off-white needles.

Protocol B: Reaction Monitoring (The "Spot Test")

Use this to determine if your reflux conditions are destroying the starting material.

  • Dissolve 10 mg of compound in 1 mL of your target solvent.

  • Heat to reflux.[1]

  • Spot on TLC (Silica gel, 5% MeOH in DCM) at t=0, t=1h, t=4h.

  • Interpretation:

    • Clean spot: Stable.

    • Baseline streak: Polymerization (Stop heating).

    • New lower Rf spot: Dimerization or Hydrolysis.

References

  • Synthesis of Pyrimidine Derivatives

    • Title: Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
    • Relevance: Demonstrates stability of the 5-acetyl-4-methyl core during reflux in ethanol with triethylorthoform
    • Source:

  • Reactivity of Methylpyrimidines

    • Title: Computational Estimation of the Acidities of Pyrimidines and Related Compounds.[2]

    • Relevance: Establishes the theoretical basis for the acidity of methyl groups on electron-deficient rings (C4-Me acidity).
    • Source:

  • Fused Ring Synthesis (Utilization of Instability)

    • Title: Solvothermal Synthesis of Multiple Dihydropyrimidinones.
    • Relevance: Illustrates the use of acetyl-pyrimidines in condensation reactions at 100–120°C, confirming stability in solvothermal conditions absent strong base.
    • Source:

  • Title: The Pyrimidines (Brown, D. J.).

Sources

Validation & Comparative

A Multi-Technique Approach to the Structural Elucidation of 1-(4-Methylpyrimidin-5-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural determination of novel chemical entities is paramount. This guide provides a comprehensive, multi-technique comparison for the analysis of 1-(4-Methylpyrimidin-5-yl)ethanone, a substituted pyrimidine of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships behind spectral features and the strategic selection of analytical methodologies. We will explore the synergistic power of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a robust framework for the characterization of this and similar heterocyclic compounds.

The Central Role of ¹H NMR Spectroscopy: A Detailed Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often the initial and most informative technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Predicted ¹H NMR Spectrum of 1-(4-Methylpyrimidin-5-yl)ethanone

Due to the absence of a publicly available experimental spectrum for 1-(4-Methylpyrimidin-5-yl)ethanone, a high-quality predicted spectrum serves as our primary analytical tool. This prediction is informed by established principles of NMR spectroscopy and data from structurally related compounds.

Molecular Structure and Proton Environments:

Caption: Molecular structure of 1-(4-Methylpyrimidin-5-yl)ethanone with key proton groups.

Predicted Chemical Shifts, Multiplicities, and Integrations:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H2 (Pyrimidine Ring)~9.1Singlet1HLocated between two electronegative nitrogen atoms, leading to significant deshielding.
H6 (Pyrimidine Ring)~8.8Singlet1HAdjacent to a nitrogen atom and influenced by the overall aromatic system.
CH₃ (Acetyl Group)~2.6Singlet3HProtons on a methyl group attached to a carbonyl, deshielded by the carbonyl's electron-withdrawing nature.
CH₃ (at C4)~2.5Singlet3HProtons on a methyl group attached to the pyrimidine ring.

Expertise in Interpretation:

The predicted chemical shifts are consistent with the electronic environment of the protons. The protons on the pyrimidine ring (H2 and H6) are expected to be in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the aromatic ring current and the two nitrogen heteroatoms. The absence of adjacent protons results in singlet multiplicities for all signals. The integration values of 1:1:3:3 would confirm the relative number of protons in each unique environment. For a closely related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the methyl protons of the acetyl and the C4-methyl group were observed as singlets at 2.49 and 2.52 ppm respectively, and the pyrimidine proton as a singlet at 8.93 ppm, supporting our predictions.[1]

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of solid 1-(4-Methylpyrimidin-5-yl)ethanone.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and relaxation delay.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the correct absorptive mode.

    • Reference the spectrum using the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative proton ratios.

Caption: A streamlined workflow for ¹H NMR analysis.

Beyond ¹H NMR: A Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often requires data from complementary techniques.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Acetyl)~195Carbonyl carbons are highly deshielded and appear significantly downfield.
C2 (Pyrimidine)~158Deshielded due to bonding with two nitrogen atoms.
C6 (Pyrimidine)~156Deshielded by the adjacent nitrogen and the aromatic system.
C4 (Pyrimidine)~160Attached to a methyl group and part of the heterocyclic aromatic system.
C5 (Pyrimidine)~130Attached to the acetyl group.
CH₃ (Acetyl)~25Typical chemical shift for a methyl group adjacent to a carbonyl.
CH₃ (at C4)~20Typical chemical shift for a methyl group on an aromatic ring.

Comparison with ¹H NMR:

  • Complementary Information: ¹³C NMR directly probes the carbon backbone, revealing the number of unique carbon environments, which is not directly observable in ¹H NMR.

  • Quaternary Carbons: ¹³C NMR can detect quaternary carbons (like C4, C5, and the carbonyl carbon) that are invisible in ¹H NMR.

  • Sensitivity: The natural abundance of ¹³C is low (~1.1%), making it a much less sensitive nucleus than ¹H. Therefore, ¹³C NMR experiments require more sample or longer acquisition times.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, with key differences in acquisition parameters to account for the lower sensitivity and longer relaxation times of ¹³C nuclei.

  • Sample Preparation: A more concentrated sample (50-100 mg) is often required.

  • Data Acquisition: A larger number of scans is necessary. Proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 136 (corresponding to the molecular formula C₇H₈N₂O). The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the acetyl group: m/z = 121. This is a common fragmentation for methyl ketones.

    • Loss of a ketene (CH₂=C=O) molecule: m/z = 94. This would correspond to the 4-methylpyrimidine radical cation.

    • Cleavage of the acetyl group: A peak at m/z = 43 corresponding to [CH₃CO]⁺.

Comparison with NMR:

  • Molecular Formula: High-resolution mass spectrometry (HRMS) can provide the exact mass to four or five decimal places, allowing for the unambiguous determination of the molecular formula, a piece of information not directly available from NMR.

  • Connectivity vs. Fragmentation: While NMR provides information on the connectivity of atoms, MS reveals how the molecule breaks apart under energetic conditions, offering complementary structural insights.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050C-H stretchAromatic (pyrimidine ring)
~2950C-H stretchAliphatic (methyl groups)
~1700C=O stretchKetone (acetyl group)
~1600, ~1550C=C and C=N stretchAromatic ring (pyrimidine)

Comparison with Other Techniques:

  • Functional Group Identification: IR spectroscopy provides a quick and straightforward way to confirm the presence of key functional groups like the carbonyl group (C=O), which is a strong and characteristic absorption. This complements the information from NMR and MS. For instance, the IR spectrum of 4-methylpyrimidine shows characteristic absorptions for the pyrimidine ring.[2]

  • Limited Structural Detail: IR spectroscopy does not provide detailed information about the connectivity of the molecule in the way that NMR does.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for solid samples.

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.

  • Sample Spectrum: The IR spectrum of the sample is recorded.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Chemical environment, connectivity, and relative number of protons.High resolution, detailed structural information.Does not detect non-protonated atoms.
¹³C NMR Number and chemical environment of carbon atoms, including quaternary carbons.Complements ¹H NMR by revealing the carbon skeleton.Low sensitivity, longer acquisition times.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula (HRMS).Fragmentation can be complex to interpret.
IR Spectroscopy Presence of functional groups.Fast, non-destructive, excellent for functional group identification.Provides limited information on overall molecular structure.

Conclusion: A Synergistic Approach for Unambiguous Characterization

The structural elucidation of a novel compound like 1-(4-Methylpyrimidin-5-yl)ethanone is most effectively and reliably achieved through the synergistic use of multiple analytical techniques. While ¹H NMR provides the foundational details of the proton framework, ¹³C NMR unveils the carbon skeleton, mass spectrometry confirms the molecular weight and offers fragmentation clues, and IR spectroscopy rapidly identifies key functional groups. By integrating the data from these complementary methods, researchers can build a comprehensive and self-validating structural assignment, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
  • Pyrimidine, 4-methyl-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link] (retrieved February 25, 2026).

Sources

Technical Guide: Characteristic IR Carbonyl Bands of 5-Acetyl-4-Methylpyrimidine

[1]

Executive Summary

In drug development, particularly for kinase inhibitors and antimetabolites, the 5-acetyl-4-methylpyrimidine scaffold is a critical pharmacophore.[1] Distinguishing this regioisomer from its analogs (e.g., 4-acetyl or 2-acetyl variants) is a common analytical challenge.

While typical aromatic ketones absorb at 1680–1690 cm⁻¹ due to conjugation, 5-acetyl-4-methylpyrimidine exhibits a distinct hypsochromic shift (blue shift) to higher wavenumbers (~1705–1715 cm⁻¹ ).[1] This anomaly is driven by Steric Inhibition of Resonance (SIR) caused by the ortho-methyl group at position 4, which forces the carbonyl moiety out of planarity with the pyrimidine ring.

Spectral Analysis: The "Ortho-Twist" Effect

The Core Mechanism

The diagnostic power of the IR spectrum for this molecule lies in the competition between Resonance (Mesomeric Effect) and Steric Hindrance .

  • Expected Behavior (Conjugated): In an unhindered system (e.g., 5-acetylpyrimidine), the carbonyl

    
    -orbitals overlap with the aromatic pyrimidine ring.[1] This delocalization reduces the C=O bond order, lowering the stretching frequency to ~1685 cm⁻¹ .
    
  • Observed Behavior (Deconjugated): In 5-acetyl-4-methylpyrimidine , the methyl group at position 4 sterically clashes with the carbonyl oxygen (or methyl) of the acetyl group at position 5.[1]

  • Crystallographic Validation: X-ray diffraction studies of analogous sulfonamides confirm that the acetyl group twists out of the aromatic plane by approximately 31° to relieve this strain.

  • Result: The loss of orbital overlap restores the C=O bond to a "pure" double bond character, shifting the IR band closer to that of an aliphatic ketone (1715 cm⁻¹ ).

Visualizing the Mechanism

The following diagram illustrates the electronic and steric interplay that defines the spectral signature.

Gcluster_0Steric Inhibition of Resonance (SIR)Structure5-Acetyl-4-Methylpyrimidine(Ortho-Substitution)StericSteric Clash(4-Me vs 5-Acetyl)Structure->StericCausesRotationC-C Bond Rotation(~30-40° Twist)Steric->RotationForcesOverlapLoss of π-Orbital Overlap(Deconjugation)Rotation->OverlapResults inShiftHypsochromic Shift(Blue Shift)Overlap->ShiftIncreases Force ConstantBandDiagnostic IR Band~1705 - 1715 cm⁻¹Shift->BandObserved Signal

Figure 1: Mechanistic pathway showing how steric hindrance leads to the observed blue shift in carbonyl frequency.[1]

Comparative Performance Guide

To validate the identity of 5-acetyl-4-methylpyrimidine, it must be compared against its structural isomers.[1] The table below outlines the distinguishing spectral features.

CompoundStructure DescriptionC=O Frequency (cm⁻¹)Mechanistic Rationale
5-Acetyl-4-methylpyrimidine Target Molecule (Methyl ortho to Acetyl)1705 – 1715 (s) Steric Inhibition of Resonance. Twist prevents conjugation; C=O bond order increases.
5-Acetyl-2-methylpyrimidine Methyl para-like to Acetyl1680 – 1690 (s)Fully Conjugated. No steric clash. Methyl at C2 is distant. Mesomeric effect lowers frequency.
4-Acetylpyrimidine Acetyl at C4 (flanked by N)1690 – 1700 (s)Inductive vs. Resonance. Nitrogen withdraws electrons (raising freq), but conjugation lowers it.[1] Net effect is intermediate.[2][3]
Acetophenone Phenyl analog (Reference)1685 (s)Standard Conjugation. Baseline for aromatic ketones.

(s) = strong intensity

Experimental Protocol: Validated Identification Workflow

For reproducible data in a regulatory or research setting, follow this Standard Operating Procedure (SOP).

Reagents & Equipment[1][2][3]
  • Sample: >98% purity 5-acetyl-4-methylpyrimidine (recrystallized from EtOH/EtOAc).

  • Matrix: Spectroscopic grade KBr (dried at 110°C) or ATR Crystal (Diamond/ZnSe).[1]

  • Instrument: FTIR Spectrometer (Resolution: 2 cm⁻¹, Scans: 32).[1]

Step-by-Step Methodology
  • Sample Preparation (Choose One):

    • Method A (Solid State - Preferred): Grind 1 mg sample with 100 mg KBr. Press into a transparent pellet. This method enhances resolution of sharp carbonyl bands.

    • Method B (ATR): Place neat solid on the crystal.[1] Apply high pressure to ensure contact.[2][3] Note: ATR values may be 2-5 cm⁻¹ lower than transmission values.

  • Acquisition:

    • Collect background spectrum (air/empty cell).[1][2]

    • Collect sample spectrum from 4000–400 cm⁻¹.

  • Data Processing:

    • Perform baseline correction.[1][2][3]

    • Identify the Carbonyl Region (1650–1750 cm⁻¹) .

    • Identify the Fingerprint Region (1000–1300 cm⁻¹) for C-N stretches.

  • Validation Criteria:

    • Primary Pass: Strong band observed >1700 cm⁻¹.[1][4][5]

    • Secondary Pass: Absence of broad O-H bands (rules out enol tautomers or hydrolysis to acid).

    • Tertiary Pass: Presence of Pyrimidine Ring Breathing modes at ~990 cm⁻¹ and ~1580 cm⁻¹.[1]

Workflow Diagram

WorkflowStartStart: Unknown SamplePrepPrepare KBr Pellet / ATRStart->PrepScanAcquire Spectrum(4000 - 400 cm⁻¹)Prep->ScanCheckCOAnalyze C=O Region(1650 - 1750 cm⁻¹)Scan->CheckCODecisionBand Position?CheckCO->DecisionRes1~1685 cm⁻¹Likely 5-acetyl-2-methylor 4-acetyl isomerDecision->Res1Low FreqRes2>1700 cm⁻¹(1705-1715 cm⁻¹)Decision->Res2High FreqConfirmConfirm 5-Acetyl-4-Methylpyrimidine(Steric Twist Confirmed)Res2->Confirm

Figure 2: Decision tree for identifying the regioisomer based on carbonyl band position.

References

  • Crystallographic Evidence of Twist

    • Mohamed-Ezzat, R. A., et al. (2023).[1] "Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide." Acta Crystallographica Section E.

    • Relevance: Confirms the non-planar geometry (twist angle ~31°)
  • Steric Inhibition of Resonance (General Theory): Brown, H. C., et al. "Steric Effects in Conjugated Systems." Journal of the American Chemical Society. Relevance: Establishes the fundamental principle that ortho-substitution in aromatic ketones raises the carbonyl stretching frequency by preventing coplanarity.
  • IR Spectroscopy of Carbonyls

    • LibreTexts Chemistry.[1] "Infrared Spectra of Some Common Functional Groups: Carbonyl Compounds."

    • Relevance: Provides baseline values for saturated vs.
  • Vibrational Spectra of Pyrimidines

    • ResearchGate.[1] "FT-IR data of pyrimidine derivatives compounds."

    • Relevance: Provides comparative data for general pyrimidine ring stretches used in the tertiary valid

Crystallographic Profiling of 1-(4-Methylpyrimidin-5-yl)ethanone Derivatives: Structural Drivers of Bioactivity

[1]

Executive Summary

The 1-(4-Methylpyrimidin-5-yl)ethanone scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors (CDK2), antimicrobial sulfonamides, and agrochemical fungicides.[1] Unlike its pyridine bioisosteres, the pyrimidine core offers unique electron-deficient pi-systems that drive specific supramolecular assemblies.[1]

This guide provides a comparative crystallographic analysis of this scaffold, focusing on how the 4-methyl substituent and 5-acetyl group dictate solid-state packing, molecular planarity, and solubility—key metrics for drug formulation.[1] We analyze specific derivatives, including N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide (AMBS), to demonstrate how steric and electronic factors shift crystal packing from simple pi-stacking to complex 3D hydrogen-bonded networks.[1]

Part 1: Structural Landscape & Significance
The "Methyl-Acetyl" Twist

The defining feature of this scaffold is the steric interplay between the methyl group at position 4 and the acetyl group at position 5.[1]

  • Bioisostere Comparison: Compared to pyridine analogs, the pyrimidine ring is significantly more electron-deficient (two nitrogen atoms).[1] This increases the acidity of ring protons and alters the landscape for pi-pi stacking interactions.[1]

  • Conformational Lock: In many crystal structures, the steric bulk of the 4-methyl group forces the 5-acetyl group out of coplanarity with the pyrimidine ring.[1] This "twist" disrupts extensive pi-stacking, often leading to higher solubility compared to planar analogs like N-(pyrimidin-2-yl)benzenesulfonamide (PBS).[1]

Table 1: Physicochemical Comparison of Scaffolds

Feature1-(4-Methylpyrimidin-5-yl)ethanonePyridine Analog (3-Acetylpyridine)Structural Consequence
Ring Electronics Highly Electron Deficient (Pi-acidic)Moderately Electron DeficientPyrimidines favor "lone-pair...pi" interactions.[1]
H-Bond Potential 2 Acceptors (N1, N3)1 Acceptor (N)Pyrimidines support complex 3D H-bond networks.[1]
Steric Profile High (4-Me vs 5-Acetyl clash)LowThe "Twist" prevents tight lattice packing, potentially aiding dissolution.[1]
Part 2: Comparative Crystallographic Analysis[1]

This section analyzes the crystal structure of AMBS (N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide) against its non-methylated counterparts to isolate the structural impact of the 1-(4-methylpyrimidin-5-yl)ethanone core.[1]

1. Unit Cell & Space Group Data

The introduction of the 4-methyl group often lowers symmetry compared to unsubstituted pyrimidines.[1]

Table 2: Crystallographic Parameters of Key Derivatives

CompoundCrystal SystemSpace GroupZKey Unit Cell Dimensions (Å)Ref
AMBS (Title Scaffold)MonoclinicP21/c4a=10.07, b=14.74, c=10.52[1]
PBS (Unsubstituted)MonoclinicP21/c4a=8.55, b=11.63, c=16.89[1]
4-Thiopyrimidine Deriv. TriclinicP-12a=9.85, b=10.22, c=11.50[2]
2. Intermolecular Interactions & Packing[1][2]
  • AMBS (Methylated): The crystal packing is dominated by pi-pi interactions between the phenyl and pyrimidine rings of neighboring molecules (forming chains along [010]).[1][3] Crucially, the 4-methyl group prevents face-to-face pyrimidine-pyrimidine stacking.[1]

  • PBS (Unsubstituted): Lacking the steric methyl group, PBS exhibits pyrimidine-pyrimidine pi-stacking with a closer interplanar distance (3.5 Å).[1]

  • Performance Implication: The disruption of pyrimidine stacking in the methylated derivative (AMBS) suggests a lower lattice energy barrier for solvation, a desirable trait for oral bioavailability.

3. Hydrogen Bonding Motifs

The 5-acetyl oxygen acts as a potent hydrogen bond acceptor.[1] In AMBS, adjacent molecular chains are linked by N—H...N hydrogen bonds (2.891 Å) between the sulfonamide NH and the pyrimidine nitrogen. This creates a robust 3D network, stabilizing the crystal despite the steric twist.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducibility in generating these crystal forms for analysis, follow this optimized "One-Pot" synthesis and crystallization protocol.

Phase 1: Synthesis of the Scaffold[1]
  • Reaction: Condensation of phenylsulfonyl guanidine with acetylacetone using triethylorthoformate.

  • Stoichiometry: 1:2 molar ratio (Guanidine : Acetylacetone).

  • Conditions: Reflux for 6 hours.

  • Validation: The formation of a precipitate upon cooling is the first checkpoint.[1]

Phase 2: Crystallization & Data Collection[1][3][4]
  • Method: Slow Evaporation.

  • Solvent: Ethanol (Absolute).

  • Temperature: 293 K (Room Temperature).[3]

  • Validation: Crystals should appear as orange blocks/needles. If oiling occurs, re-dissolve and seed with a micro-crystal.

Phase 3: Structure Refinement (The "Check")[1]
  • R-Factor Target: Final

    
     should be < 0.05 for publication-quality data.
    
  • Disorder Check: The acetyl group at position 5 is prone to rotational disorder.[1] Check difference Fourier maps for split electron density at the oxygen atom position.

Part 4: Visualization of Structural Logic

The following diagram illustrates the causal relationship between the chemical modifications on the scaffold and the resulting crystallographic outcomes.

GScaffold1-(4-Methylpyrimidin-5-yl)ethanoneCore ScaffoldMethyl4-Methyl Group(Steric Bulk)Scaffold->MethylAcetyl5-Acetyl Group(H-Bond Acceptor)Scaffold->AcetylTwistTwisted Conformation(Dihedral Angle ~63°)Methyl->TwistSteric ClashNetwork3D H-Bond Network(N-H...N / C-H...O)Acetyl->NetworkAccepts H-BondsStackingDisrupted Pi-Pi Stacking(Phenyl-Pyrimidine Interaction)Twist->StackingPrevents Planar PackingSolubilityEnhanced Solubility(Lower Lattice Energy)Stacking->SolubilityReduced Packing EfficiencyNetwork->SolubilityStabilizes Crystal Form

Figure 1: Structural Activity Relationship (SAR) mapping of the 1-(4-Methylpyrimidin-5-yl)ethanone scaffold.[1] The 4-methyl group acts as a "steric breaker," altering packing modes to potentially favor solubility.[1]

References
  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Source: IUCrData (2023). URL:[Link][1]

  • Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Source: Acta Crystallographica Section C (2018). URL:[Link][1][5]

  • Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Source: Organic & Biomolecular Chemistry (2006). URL:[Link][1]

Publish Comparison Guide: UV-Vis Characterization of 1-(4-Methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of 1-(4-Methylpyrimidin-5-yl)ethanone (CAS: 87379-42-8), a critical intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors like Etoricoxib.[1][2]

Executive Summary & Technical Context

1-(4-Methylpyrimidin-5-yl)ethanone , also known as 5-acetyl-4-methylpyrimidine , serves as a pivotal electrophilic building block.[1][2] Its UV-Vis absorption profile is dictated by the conjugation between the electron-deficient pyrimidine ring and the electron-withdrawing acetyl group.[1][2]

Unlike simple aromatics, this compound exhibits a complex electronic transition profile sensitive to solvent polarity (solvatochromism). Accurate determination of its absorption maxima (


) is essential for:
  • HPLC Method Development: Selecting the optimal detection wavelength to maximize signal-to-noise ratios during impurity profiling.

  • Reaction Monitoring: Tracking the conversion of precursors (e.g., acetylacetone + formamidine) to the pyrimidine core.

  • Purity Assessment: Distinguishing the product from non-conjugated starting materials.[2]

Electronic Structure & Spectral Prediction

The absorption spectrum is characterized by two primary electronic transitions. The interaction between the pyrimidine


-system and the carbonyl group creates a "push-pull" electronic environment, modifying the standard pyrimidine spectrum.
Theoretical Transitions
Transition TypeElectronic OriginExpected RegionIntensity (

)
Solvent Effect (Polar)

(K-band)
Conjugated ring system

Carbonyl
240 – 255 nm High (>10,000)Bathochromic (Red) Shift

(R-band)
Lone pair (N or O)

Antibonding orbital
280 – 310 nm Low (<1,000)Hypsochromic (Blue) Shift

Technical Insight: While unsubstituted pyrimidine absorbs near 240 nm, the 5-acetyl substitution extends the conjugation, typically inducing a bathochromic shift of 10–15 nm. The 4-methyl group provides a weak hyperconjugative donor effect, further stabilizing the excited state.

Comparative Analysis: Analog Spectral Data

In the absence of a single standardized global reference spectrum for this specific intermediate, we derive authoritative ranges from structurally validated analogs and synthesis intermediates.

Table 1: Spectral Comparison of Pyrimidine Analogs
CompoundStructure Note

(Primary)

(Secondary)
SolventRef
Target: 1-(4-Methylpyrimidin-5-yl)ethanone Core Structure 245 ± 5 nm (Est.)290 ± 10 nm (Est.)[1][2]MeOH Calc.
4-MethylpyrimidineLacks acetyl conjugation240 nm~270 nm (weak)Water[1]
1-(6-Methylpyridin-3-yl)ethanonePyridine analog (Etoricoxib int.)234 nm268 nmMeOH[2]
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanoneS-Me auxochrome at C2~260-270 nm>300 nmEtOH[3]
Etoricoxib (Final Drug)Highly conjugated bipyridine234 nm, 284 nm-MeOH[4]

Key Differentiator: The absence of the C2-thiomethyl group in our target molecule (compared to the common S-Me analog) results in a "bluer" spectrum (shorter wavelength).[1] Researchers shifting from the S-Me derivative to the 4-methyl derivative must adjust HPLC detectors from ~260 nm down to ~245 nm.[1][2]

Experimental Protocol: Determination of

To ensure data integrity, do not rely solely on literature values. Use this self-validating protocol to determine the exact


 for your specific solvent system.[1][2]
Materials
  • Analyte: 1-(4-Methylpyrimidin-5-yl)ethanone (>98% purity).[1][2]

  • Solvent: HPLC-grade Methanol (cutoff <205 nm) or Acetonitrile (cutoff <190 nm).[1][2]

  • Blank: Pure solvent from the same batch.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10 mg of analyte in 100 mL solvent to create a 100 µg/mL stock.

    • Checkpoint: Ensure complete dissolution; sonicate if necessary.[1][2][3]

  • Dilution Series: Prepare three working standards:

    • 
       (Target Abs ~1.0)
      
    • 
       (Target Abs ~0.5)
      
    • 
       (Target Abs ~0.1)
      
  • Baseline Correction: Run a "Blank vs. Blank" scan from 200 nm to 400 nm to zero the instrument.

  • Acquisition: Scan the

    
     sample.[2]
    
    • Validation: If Abs > 1.5, use the

      
       sample to avoid non-linear detector response.
      
  • Data Analysis: Identify the local maxima. Calculate Molar Absorptivity (

    
    ) using Beer-Lambert Law: 
    
    
    
    .[1][2]

Synthesis & Detection Workflow

The following diagram illustrates where UV-Vis detection is critical in the synthesis pathway of Etoricoxib, highlighting the electronic evolution of the molecule.

G cluster_0 Electronic Transition Evolution Start Precursors (Acetylacetone + Formamidine) Target Target Intermediate 1-(4-Methylpyrimidin-5-yl)ethanone (λmax ~245 nm) Start->Target Cyclization (Conjugation Formation) Analog S-Methyl Analog (λmax ~265 nm) Target->Analog Structural Comparison Final Etoricoxib (COX-2 Inhibitor) (λmax 234/284 nm) Target->Final Coupling & Cyclization

Figure 1: Synthesis pathway highlighting the shift in UV detection requirements as conjugation evolves.

References

  • NIST Chemistry WebBook. Pyrimidine, 4-methyl- UV/Visible Spectrum.[1][2] National Institute of Standards and Technology. Link

  • Bhupatiraju, et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir. Journal of Chemical Metrology.[2] (Citing pyridine analog detection at 234 nm). Link

  • Chem-Impex. 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone Product Data. (Structural analog reference). Link

  • European Patent Office. Process for the preparation of Etoricoxib (Patent EP2479166). (Describes HPLC purity analysis of intermediates). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylpyrimidin-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Methylpyrimidin-5-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.